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molecular formula C8H6ClFO2 B8515522 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethan-1-one

1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethan-1-one

Cat. No. B8515522
M. Wt: 188.58 g/mol
InChI Key: BDXGJTYQZQKVOV-UHFFFAOYSA-N
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Patent
US08722720B2

Procedure details

To 1-(4-fluoro-2-hydroxyphenyl)ethanone (1.7 g, 11.03 mmol) in glacial acetic acid (24 mL) at 10° C. was slowly added sulfuryl chloride (2.23 g, 16.54 mmol). The mixture was heated to 120° C. and was allowed to stir for overnight. The solution was cooled down to room temperature and poured into water (30 mL). The water layer was extracted with EtOAc for three times. The EtOAc was washed with satd. Aq NaHCO3, water, brine, dried (Na2SO4) and concentrated recrystallized The mix was purified by column chromatography using 1:10 Hexanes:Ethyl acetate to yield 234 mg of 1-(5-chloro-4-fluoro-2-hydroxyphenyl)ethanone and 400 mg of 1-(3-chloro-4-fluoro-2-hydroxyphenyl)ethanone. These compounds were used in the next step without characterization.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[C:4]([OH:11])[CH:3]=1.S(Cl)([Cl:15])(=O)=O.O>C(O)(=O)C>[Cl:15][C:7]1[C:2]([F:1])=[CH:3][C:4]([OH:11])=[C:5]([C:8](=[O:10])[CH3:9])[CH:6]=1.[Cl:15][C:3]1[C:4]([OH:11])=[C:5]([C:8](=[O:10])[CH3:9])[CH:6]=[CH:7][C:2]=1[F:1]

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)C(C)=O)O
Step Two
Name
Quantity
2.23 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
24 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
to stir for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 10° C.
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled down to room temperature
EXTRACTION
Type
EXTRACTION
Details
The water layer was extracted with EtOAc for three times
WASH
Type
WASH
Details
The EtOAc was washed with satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Aq NaHCO3, water, brine, dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
recrystallized The mix
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C(=CC(=C(C1)C(C)=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 234 mg
Name
Type
product
Smiles
ClC=1C(=C(C=CC1F)C(C)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08722720B2

Procedure details

To 1-(4-fluoro-2-hydroxyphenyl)ethanone (1.7 g, 11.03 mmol) in glacial acetic acid (24 mL) at 10° C. was slowly added sulfuryl chloride (2.23 g, 16.54 mmol). The mixture was heated to 120° C. and was allowed to stir for overnight. The solution was cooled down to room temperature and poured into water (30 mL). The water layer was extracted with EtOAc for three times. The EtOAc was washed with satd. Aq NaHCO3, water, brine, dried (Na2SO4) and concentrated recrystallized The mix was purified by column chromatography using 1:10 Hexanes:Ethyl acetate to yield 234 mg of 1-(5-chloro-4-fluoro-2-hydroxyphenyl)ethanone and 400 mg of 1-(3-chloro-4-fluoro-2-hydroxyphenyl)ethanone. These compounds were used in the next step without characterization.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[C:4]([OH:11])[CH:3]=1.S(Cl)([Cl:15])(=O)=O.O>C(O)(=O)C>[Cl:15][C:7]1[C:2]([F:1])=[CH:3][C:4]([OH:11])=[C:5]([C:8](=[O:10])[CH3:9])[CH:6]=1.[Cl:15][C:3]1[C:4]([OH:11])=[C:5]([C:8](=[O:10])[CH3:9])[CH:6]=[CH:7][C:2]=1[F:1]

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)C(C)=O)O
Step Two
Name
Quantity
2.23 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
24 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
to stir for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 10° C.
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled down to room temperature
EXTRACTION
Type
EXTRACTION
Details
The water layer was extracted with EtOAc for three times
WASH
Type
WASH
Details
The EtOAc was washed with satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Aq NaHCO3, water, brine, dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
recrystallized The mix
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C(=CC(=C(C1)C(C)=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 234 mg
Name
Type
product
Smiles
ClC=1C(=C(C=CC1F)C(C)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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